molecular formula C10H11NO3 B3052544 2-(4-Acetylanilino)acetic acid CAS No. 42288-24-4

2-(4-Acetylanilino)acetic acid

Cat. No. B3052544
CAS RN: 42288-24-4
M. Wt: 193.2 g/mol
InChI Key: AEXFITBEFOTRCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Acetylanilino)acetic acid is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-Acetylanilino)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Acetylanilino)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Acetylanilino)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

42288-24-4

Product Name

2-(4-Acetylanilino)acetic acid

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

IUPAC Name

2-(4-acetylanilino)acetic acid

InChI

InChI=1S/C10H11NO3/c1-7(12)8-2-4-9(5-3-8)11-6-10(13)14/h2-5,11H,6H2,1H3,(H,13,14)

InChI Key

AEXFITBEFOTRCS-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NCC(=O)O

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NCC(=O)O

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

Chloroacetic acid (40 mmol) was neutralized with aqueous 2N NaOH (50 mmol), then 4-aminoacetophenone was added (25 mmol) was added to the above solution, and the whole reaction mixture was refluxed for 5 hrs. Cooled the reaction mixture, and the solid separated was filtered and washed with water. The solid was recrystallized from aqueous ethanol to get pure 2-((4-acetylphenyl)amino)acetic acid (4.2 g, 90% yield). To a solution of 1-(4-methoxyphenyl)piperazine (0.6 mmol) and 2-((4-acetylphenyl)amino)acetic acid (0.66 mmol) (obtained from the above reaction step) and DMAP (cat) in dichloromethane was added EDCI (0.8 mmol), and the resulting reaction mixture was stirred for 8 h. The reaction mixture was diluted with ethyl acetate and washed with dilute HCl solution, saturated NaHCO3 solution, water and brine solution. Dried the solution with sodium sulfate and concentrated to give crude mass which on silica gel chromatography eluting with 0.6% methanol in dichloromethane provided TG2-150 (70% yield). Similar synthetic procedures were used for making the compounds listed in Table 1 and Table 2.
Quantity
40 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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